4-bromo-3-iodo-N,N-dimethylaniline
Description
Overview of Halogenated Aromatic Amines in Contemporary Organic Synthesis
Halogenated aromatic amines are a crucial class of compounds in modern organic synthesis, serving as versatile intermediates in the production of a wide array of value-added products. rsc.orggoogle.com Their utility spans various sectors, including the manufacturing of pharmaceuticals, agrochemicals, dyes, and materials for organic electronics. google.comresearchgate.net The presence of halogen substituents on the aromatic ring significantly influences the reactivity and properties of the parent amine, opening up diverse synthetic pathways.
The synthesis of halogenated aromatic amines can be achieved through several methods, including the direct halogenation of an aromatic amine or the reaction of a dihalogenated aromatic compound with an amine. google.com However, direct halogenation can sometimes lead to a mixture of isomers, making the isolation of the desired product challenging. google.com To address this, more selective methods have been developed.
Significance of Multifunctionalized Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are fundamental building blocks in industrial chemistry. researchgate.net The introduction of multiple functional groups onto the aniline scaffold gives rise to multifunctionalized aniline derivatives, which are of great importance in chemical research. nih.govrsc.org These compounds offer multiple reaction sites, allowing for sequential and regioselective transformations. This multi-handle nature makes them valuable precursors for constructing complex molecular architectures.
The specific combination and positioning of different functional groups can fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications. rsc.org For instance, the presence of both electron-donating and electron-withdrawing groups can lead to unique chemical behaviors.
Structural and Electronic Considerations for Polyhalogenated N,N-Dimethylanilines
The type of halogen (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring have a profound impact. While traditionally the reactivity of aromatic halides in nucleophilic aromatic substitution (SNAr) is F > Cl > Br > I, other reaction systems have shown a different reactivity order of I > Br ≈ F > Cl. acs.org In the case of 4-bromo-3-iodo-N,N-dimethylaniline, the presence of two different halogens at specific positions offers distinct opportunities for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.
The structural arrangement of polyhalogenated compounds can also lead to interesting solid-state properties. The presence of multiple halogen atoms can facilitate intermolecular interactions, such as halogen bonding, which can influence the crystal packing and potentially lead to desirable material properties like elasticity. nih.gov
Current Research Landscape and Key Challenges for this compound
The research landscape for this compound is primarily centered on its utility as a synthetic intermediate. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key area of exploration, allowing for stepwise functionalization. The carbon-iodine bond is generally more reactive towards common cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling selective modification at the 3-position while leaving the 4-bromo substituent intact for subsequent transformations.
A significant challenge lies in the selective synthesis of this compound itself. The synthesis often involves a multi-step sequence, and achieving high regioselectivity during the halogenation steps can be complex. For example, direct iodination of 4-bromo-N,N-dimethylaniline might not be straightforward and could lead to a mixture of products.
Below is a data table summarizing some of the key properties of related N,N-dimethylaniline derivatives:
| Property | 4-bromo-N,N-dimethylaniline | 4-iodo-N,N-dimethylaniline |
| Molecular Formula | C8H10BrN chemicalbook.com | C8H10IN wikipedia.org |
| Molecular Weight | 200.08 g/mol chemicalbook.comsigmaaldrich.com | 247.079 g/mol wikipedia.org |
| Melting Point | 52-54 °C sigmaaldrich.comchemicalbook.com | - |
| Boiling Point | 264 °C sigmaaldrich.comchemicalbook.com | 263.7 °C wikipedia.org |
| Appearance | White plates prepchem.com | Dark blue to purple solid wikipedia.org |
| Solubility | Soluble in methanol, insoluble in water chemicalbook.com | 34.64 mg/L in water wikipedia.org |
This table is interactive. You can sort the data by clicking on the column headers.
Properties
Molecular Formula |
C8H9BrIN |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
4-bromo-3-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |
InChI Key |
DVPYPSJFYFHXER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)I |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 4 Bromo 3 Iodo N,n Dimethylaniline
Differential Reactivity of Halogen Substituents on the Aromatic Ring
The reactivity of the carbon-halogen bonds in 4-bromo-3-iodo-N,N-dimethylaniline is significantly influenced by the nature of the halogen and the electronic contribution of the dimethylamino group. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group in many reactions.
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. The N,N-dimethylamino group in this compound is a strong electron-donating group, which deactivates the ring towards SNAr. Consequently, direct displacement of either the bromide or iodide by common nucleophiles under standard SNAr conditions is generally not a facile process. For such transformations to occur, the electronic nature of the aromatic ring would need to be significantly altered, for instance, by the introduction of a strongly electron-withdrawing group, or through the use of metal catalysts that proceed via a different mechanism.
The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. In this compound, the para position relative to the dimethylamino group is occupied by the bromine atom. The positions ortho to the dimethylamino group are substituted with an iodine atom and a hydrogen atom. The significant steric hindrance posed by the iodine and bromine atoms, as well as the dimethylamino group itself, will heavily influence the regioselectivity of incoming electrophiles.
The most likely position for electrophilic attack is the vacant ortho position (C2). The directing effect of the dimethylamino group strongly favors this position. The steric bulk of the adjacent iodine atom at C3 might slightly disfavor this position compared to an unsubstituted aniline (B41778), but the electronic activation is the dominant factor.
| Position | Substituent | Directing Effect of -N(CH₃)₂ | Steric Hindrance | Predicted Reactivity towards Electrophiles |
| C2 | Hydrogen | Ortho (Activating) | Moderate (from -N(CH₃)₂ and -I) | Most Favorable |
| C3 | Iodine | - | High (from -Br and -N(CH₃)₂) | Unlikely |
| C4 | Bromine | Para (Activating) | Blocked | Unlikely |
| C5 | Hydrogen | Meta (Deactivating) | Low | Less Favorable |
| C6 | Hydrogen | Ortho (Activating) | Low (from -N(CH₃)₂) | Favorable, but less so than C2 due to proximity to the bulky bromine |
Organometallic Cross-Coupling Chemistry at Bromine and Iodine Centers
The differential reactivity of the C-I and C-Br bonds is most effectively exploited in organometallic cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the C3 position, leaving the C-Br bond at C4 intact for subsequent transformations.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, can be performed selectively on this compound. By carefully selecting the reaction conditions, it is possible to achieve chemoselective coupling at the more reactive C-I bond.
For instance, the use of a palladium catalyst such as Pd(PPh₃)₄ with a suitable base like Na₂CO₃ or K₃PO₄ allows for the coupling of various boronic acids at the C3 position. The C-Br bond typically remains unreacted under these milder conditions, providing a handle for a second, different coupling reaction if desired.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C-I Bond
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | ~90 | 4-bromo-N,N-dimethyl-3-phenylaniline |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~88 | 4-bromo-3-(4-methoxyphenyl)-N,N-dimethylaniline |
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction for the formation of C(sp²)-C(sp) bonds, is also highly effective and selective for the C-I bond of this compound. This reaction introduces an alkyne functionality at the C3 position, a valuable transformation for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.
The reaction typically proceeds under mild conditions, and the higher reactivity of the C-I bond over the C-Br bond allows for excellent regioselectivity.
Table 2: Selective Sonogashira Coupling with Terminal Alkynes
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Product |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~95 | 4-bromo-N,N-dimethyl-3-(phenylethynyl)aniline |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | piperidine | DMF | ~93 | 4-bromo-N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline |
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, can also be applied to this compound. Similar to other palladium-catalyzed cross-coupling reactions, the C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond. This allows for the selective introduction of a new nitrogen-based substituent at the C3 position.
This selectivity is crucial for the synthesis of complex diamines and other nitrogen-containing heterocycles. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.
Table 3: Regioselective Buchwald-Hartwig Amination at the C-I Bond
| Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) | Product |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | ~85 | 4-(4-bromo-3-(N,N-dimethylamino)phenyl)morpholine |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | ~80 | 4-bromo-N,N-dimethyl-N'-phenylbenzene-1,3-diamine |
Negishi and Stille Coupling Strategies
The presence of two distinct halogen atoms on the aniline ring of this compound allows for selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Negishi and Stille couplings. The differing reactivity of the carbon-iodine and carbon-bromine bonds enables stepwise and site-selective functionalization.
The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for creating C-C bonds. nih.gov In the context of this compound, the greater reactivity of the C-I bond allows for selective coupling at the 3-position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This initial coupling leaves the bromo group intact for subsequent transformations.
Similarly, the Stille coupling utilizes an organotin reagent to couple with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org For this compound, the Stille reaction can also be directed selectively to the iodo position under appropriate conditions. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor the reaction at the more reactive C-I bond, preserving the C-Br bond for a subsequent, different coupling reaction. researchgate.net
Table 1: Comparison of Negishi and Stille Coupling for Aryl Halides
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc | Organotin (Organostannane) |
| Key Advantages | High reactivity of organozinc reagents, often leading to faster reactions. | Organotin reagents are often stable and can be purified by chromatography. Tolerant of many functional groups. organic-chemistry.org |
| Disadvantages | Organozinc reagents can be sensitive to air and moisture. | Toxicity of organotin compounds and byproducts. organic-chemistry.org |
Orthogonal Reactivity of Bromine and Iodine in Cascade Reactions
The differential reactivity of the bromine and iodine substituents in this compound is a key feature that enables its use in cascade reactions . These are processes where multiple bond-forming events occur in a single pot, often with high efficiency and atom economy. The C-I bond, being more reactive, can participate in an initial coupling reaction, followed by a subsequent transformation involving the C-Br bond without the need for isolation of the intermediate product.
For instance, a palladium-catalyzed cascade reaction could be initiated by the selective coupling at the iodine position. The resulting intermediate, still containing the bromo substituent, can then undergo a second, different palladium-catalyzed reaction, such as a Heck reaction, a Suzuki coupling, or another Stille or Negishi coupling with a different organometallic reagent. This orthogonal reactivity allows for the rapid construction of complex, multi-substituted aromatic structures from a relatively simple starting material. rsc.org
Directed Ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent.
In the case of this compound, the N,N-dimethylamino group can act as a directing group. wikipedia.org However, the presence of the halogen atoms introduces complexity. The high basicity of the organolithium reagent can also lead to halogen-metal exchange, particularly with the more reactive iodine atom. To achieve selective ortho-lithiation, careful control of the reaction conditions, such as temperature and the choice of lithium base, is crucial. For instance, using a less reactive organolithium reagent or performing the reaction at very low temperatures can favor deprotonation over halogen-metal exchange. Successful ortho-metalation would allow for the introduction of a functional group at the position ortho to the dimethylamino group.
Other Key Transformations of the Aromatic Ring and Amine Moiety
Beyond cross-coupling and ortho-metalation, the aromatic ring and the amine moiety of this compound can undergo other important transformations.
The aromatic ring can be subject to further electrophilic substitution reactions. However, the positions of substitution will be influenced by the directing effects of the existing substituents (the strongly activating N,N-dimethylamino group and the deactivating but ortho-, para-directing halogens).
The N,N-dimethylamino group itself can be a site of chemical transformation. For instance, it can be oxidized or quaternized to form an ammonium (B1175870) salt. The formation of a quaternary ammonium salt can alter the reactivity of the aromatic ring and can be used as a leaving group in certain nucleophilic aromatic substitution reactions. nih.gov Additionally, the amine functionality can direct other types of reactions, such as the recently developed photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformations for the synthesis of atropisomeric anilides. acs.org
Table 2: Summary of Potential Transformations
| Moiety | Transformation | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |
| Aromatic Ring | Heck Reaction | Alkene, Pd catalyst, base | Substituted alkene |
| Amine Moiety | Quaternization | Alkyl halide (e.g., CH3I) | Quaternary ammonium salt |
Mechanistic Insights and Theoretical Investigations
Reaction Mechanism Elucidation for Halogenation and Functionalization
The mechanisms by which 4-bromo-3-iodo-N,N-dimethylaniline is formed and undergoes further reactions are rooted in fundamental organic chemistry principles. These include electrophilic aromatic substitution, which is key to the synthesis of its precursors, and organometallic reactions, which allow for functionalization at the carbon-halogen bonds.
The synthesis and reactivity of substituted anilines like this compound are governed by the principles of electrophilic aromatic substitution (EAS). The N,N-dimethylamino group is a powerful activating group and an ortho, para-director. chemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the positions ortho and para to the amino group. byjus.comtestbook.com This enhanced nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. byjus.com
During halogenation of N,N-dimethylaniline, the reaction is often so rapid that it can be difficult to control, frequently leading to polysubstituted products. libretexts.org For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve selective monosubstitution, the activating effect of the amino group can be moderated, for example, by acetylation. libretexts.org
In the context of this compound, the positions of the substituents are consistent with the directing effects of the N,N-dimethylamino group. The initial bromination of N,N-dimethylaniline would yield the para-bromo product, 4-bromo-N,N-dimethylaniline. The subsequent iodination would then be directed by both the powerful N,N-dimethylamino group and the existing bromo substituent. The amino group directs the incoming iodine electrophile to the ortho position (C3), which is activated, leading to the final 3-iodo product. The directing effects of the substituents play a crucial role in the regiochemical outcome of the synthesis.
| Substituent | Activating/Deactivating | Directing Effect |
| -N(CH₃)₂ | Strongly Activating | ortho, para |
| -Br | Deactivating | ortho, para |
| -I | Deactivating | ortho, para |
This table summarizes the directing effects of the functional groups relevant to the synthesis of this compound.
The bromo and iodo substituents on the this compound ring serve as functional handles for a variety of organometallic reactions, most notably transition-metal-catalyzed cross-coupling reactions. Aryl halides can react with metals like magnesium to form Grignard reagents or with lithium to form organolithium compounds. wikipedia.orgck12.org However, the most common and versatile transformations involve catalysts, typically based on palladium, nickel, or copper.
A fundamental step in many of these catalytic cycles is oxidative addition . In this process, a low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond (C-X) of the aryl halide. acs.org This forms a new, higher-valent organometallic species (e.g., an Aryl-Pd(II)-X complex). The reactivity of the carbon-halogen bond towards oxidative addition generally follows the trend C-I > C-Br > C-Cl, making the C-I bond at position 3 the more likely site for initial reaction in many cross-coupling protocols. nih.gov
Following oxidative addition, the catalytic cycle typically proceeds through steps such as transmetalation (where another organic group is transferred to the metal center from an organometallic reagent) and reductive elimination (where the two organic groups on the metal center couple and are eliminated, regenerating the low-valent catalyst). These reaction mechanisms allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an electronic level. These theoretical methods complement experimental findings by offering detailed insights into molecular structure, reactivity, and potential energy surfaces.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgscirp.org It is one of the most popular and versatile methods in computational chemistry. tci-thaijo.orgrsc.org DFT calculations can determine a molecule's optimized geometry, electronic energy, and various other properties that are dependent on the electron density distribution. ekb.eg
For a molecule like this compound, DFT can be used to:
Calculate the ground-state molecular structure and bond lengths/angles.
Determine the distribution of electron density and atomic charges.
Predict vibrational frequencies (e.g., for comparison with IR spectroscopy).
Calculate the energies of molecular orbitals, which are crucial for understanding reactivity.
A DFT study has been performed on the related compound 4-bromo-N,N-dimethylaniline, providing a theoretical framework for understanding its quantum chemical properties. tci-thaijo.org Such studies provide insights into the electronic effects of the substituents on the aniline core. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater willingness to donate electrons, corresponding to stronger nucleophilicity or basicity. youtube.com
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating stronger electrophilicity or acidity. youtube.com
In this compound, the electron-donating N,N-dimethylamino group significantly raises the energy of the HOMO, making the molecule a potent nucleophile, particularly at the electron-rich aromatic ring. rsc.org The electron-withdrawing halogen substituents will generally lower the energy of both the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net FMO analysis is invaluable for predicting the regioselectivity and feasibility of various reactions. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a computational visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive sites. wolfram.com
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP map would be expected to show a significant region of negative potential (red/yellow) around the nitrogen atom and delocalized across the aromatic ring, reflecting the strong electron-donating effect of the dimethylamino group. This highlights the ring's nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. Halogen atoms like iodine and bromine can exhibit a region of positive potential on their outermost surface along the C-X bond axis, known as a σ-hole, which allows them to act as halogen bond donors. mdpi.com
Conformational Analysis and Intermolecular Interactions of N,N-Dimethylaniline Derivatives
The conformational preferences and intermolecular interactions of N,N-dimethylaniline and its derivatives are governed by a delicate balance of electronic and steric effects. In the parent N,N-dimethylaniline, theoretical calculations and gas-phase electron diffraction studies indicate a quasi-planar geometry for the Ph-NC₂ fragment. tci-thaijo.org This planarity is attributed to the favorable p-π conjugation between the nitrogen lone pair and the aromatic π-system.
For halogenated derivatives such as this compound, the introduction of bulky halogen atoms significantly influences both the molecular conformation and the potential for intermolecular interactions. The dimethylamino group's rotational barrier and the degree of pyramidalization at the nitrogen atom are key conformational parameters. The presence of an iodine atom at the ortho position (C3) relative to the dimethylamino group is expected to introduce considerable steric hindrance. This steric clash would likely force the dimethylamino group to twist out of the plane of the benzene ring, thereby disrupting the p-π conjugation to some extent. This rotation around the C-N bond is a critical factor in defining the molecule's three-dimensional shape. Computational studies on similarly substituted anilines have shown that ortho-substituents dictate the rotational barrier of the amino group. acs.org
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Predicted ¹H NMR Spectra: The aromatic region would display an AXM spin system for the three protons on the benzene ring.
H-2: This proton is ortho to the bulky iodine and meta to the bromine. It is expected to appear as a doublet, likely at the most downfield position of the aromatic protons due to the deshielding effect of the adjacent iodine.
H-5: This proton is meta to the dimethylamino group and ortho to the bromine. It would likely appear as a doublet of doublets.
H-6: This proton is ortho to the electron-donating dimethylamino group and meta to the bromine. It is expected to be the most upfield of the aromatic protons, appearing as a doublet.
N(CH₃)₂: The six protons of the two methyl groups would appear as a sharp singlet, with a chemical shift influenced by the electronic nature of the substituted ring.
Predicted ¹³C NMR Spectra: The chemical shifts of the aromatic carbons are influenced by the inductive (-I) and mesomeric (+M for -N(CH₃)₂; -I, +M for -Br, -I) effects of the substituents.
The carbon atom attached to the nitrogen (C-1) would be significantly shielded by the strong +M effect of the amino group.
The carbons bearing the halogen atoms (C-3 and C-4) would be deshielded, with the carbon attached to iodine (C-3) showing a very downfield shift due to the heavy atom effect.
The remaining aromatic carbons (C-2, C-5, C-6) and the methyl carbons will have predictable shifts based on the combined electronic contributions of the substituents.
Interactive Table: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | N(CH₃)₂ | ~2.9-3.1 | s |
| ¹H | H-6 | ~6.5-6.7 | d |
| ¹H | H-5 | ~7.2-7.4 | dd |
| ¹H | H-2 | ~7.8-8.0 | d |
| ¹³C | N(CH₃)₂ | ~40-42 | q |
| ¹³C | C-3 (C-I) | ~95-100 | s |
| ¹³C | C-4 (C-Br) | ~110-115 | s |
| ¹³C | C-6 | ~112-115 | d |
| ¹³C | C-2 | ~130-135 | d |
| ¹³C | C-5 | ~140-145 | d |
| ¹³C | C-1 (C-N) | ~150-152 | s |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₈H₉BrIN), the exact molecular weight can be calculated. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 abundance) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments.
The monoisotopic mass of this compound is approximately 324.90 g/mol . The molecular ion peak in a mass spectrum would appear as a doublet, with signals at [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units, which is the signature of a single bromine atom.
The fragmentation of N,N-dimethylaniline derivatives upon electron ionization typically proceeds through pathways that stabilize the resulting cations. The most common fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage, leading to a stable iminium cation.
Predicted Fragmentation Pathways:
[M]⁺• → [M - CH₃]⁺: Loss of a methyl radical to form the [C₇H₆BrIN]⁺ ion. This is often the base peak in the spectrum of N,N-dimethylanilines.
[M]⁺• → [M - Br]⁺: Loss of a bromine radical.
[M]⁺• → [M - I]⁺: Loss of an iodine radical.
Further fragmentation could involve the loss of HCN or cleavage of the aromatic ring.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |
|---|---|---|
| 325 | Molecular Ion [M]⁺• | [C₈H₉⁷⁹BrIN]⁺• |
| 310 | [M - CH₃]⁺ | [C₇H₆⁷⁹BrIN]⁺ |
| 246 | [M - Br]⁺ | [C₈H₉IN]⁺ |
| 198 | [M - I]⁺ | [C₈H₉⁷⁹BrN]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. While specific spectra for this compound are not documented, the expected absorption bands can be inferred from the known frequencies of its constituent parts. chemicalbook.comchemicalbook.com
The spectrum would be dominated by vibrations associated with the N,N-dimethylamino group and the substituted benzene ring.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are diagnostic of the substitution pattern.
C=C Vibrations: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-N Vibrations: The stretching vibration of the aromatic C-N bond is typically found in the 1360-1250 cm⁻¹ range.
C-X (Halogen) Vibrations: The C-Br and C-I stretching vibrations are expected at lower frequencies. The C-Br stretch typically appears in the 600-500 cm⁻¹ region, while the C-I stretch is found at even lower wavenumbers, often below 500 cm⁻¹.
DFT calculations on N,N-dimethylaniline have been used to simulate and assign its vibrational spectra, providing a powerful complement to experimental data. dntb.gov.ua A similar theoretical approach would be invaluable for definitively assigning the complex vibrational modes of this compound.
Interactive Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Strong |
| 2980-2850 | Aliphatic C-H Stretch (CH₃) | Strong-Medium | Medium |
| 1600-1575 | Aromatic C=C Ring Stretch | Strong-Medium | Strong |
| 1520-1470 | Aromatic C=C Ring Stretch | Strong-Medium | Strong |
| 1360-1250 | Aromatic C-N Stretch | Strong | Medium |
| 850-750 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |
| 600-500 | C-Br Stretch | Medium | Strong |
| < 500 | C-I Stretch | Medium | Strong |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
As a dihalogenated aniline (B41778) derivative, this compound serves as a powerful and versatile building block. The presence of two distinct halogen atoms allows for site-selective functionalization, which is a highly sought-after characteristic in multi-step organic synthesis.
The primary value of 4-bromo-3-iodo-N,N-dimethylaniline in this context lies in its capacity for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity difference enables chemists to introduce a functional group at the 3-position (iodine) under milder conditions, while leaving the 4-position (bromine) intact for a subsequent, different transformation. This stepwise approach is fundamental to the controlled synthesis of highly substituted, polyfunctionalized aromatic compounds and can be extended to the construction of complex heterocyclic systems. A similar strategy has been demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. researchgate.net
Substituted anilines are foundational to the dye industry, and this compound is structurally primed for this application. Its close analog, 4-bromo-N,N-dimethylaniline, is a known intermediate in the manufacturing of dyes and pigments. nbinno.comsonalplasrubind.com The N,N-dimethylamino group acts as a potent auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby intensifying the color. The bromo and iodo substituents can be replaced through various chemical reactions to fine-tune the electronic properties of the molecule, which in turn alters its color and other photophysical properties, leading to the creation of advanced dyes and pigments for specialized applications.
The compound is a valuable intermediate for producing specialty and fine chemicals. dataintelo.com Its analog, 4-bromo-N,N-dimethylaniline, is widely used as an intermediate in the synthesis of various organic compounds. nbinno.com The ability to selectively functionalize the molecule at two different positions makes this compound an ideal starting material for creating high-value, complex molecules used in diverse industrial sectors. sonalplasrubind.comdataintelo.com
Role in Medicinal Chemistry Research (excluding clinical data or biological efficacy)
Halogenated aromatic compounds are ubiquitous in medicinal chemistry, serving as core structures for the development of new therapeutic agents.
From a synthetic standpoint, this compound represents an excellent scaffold for generating libraries of potential drug candidates. The two halogen atoms serve as orthogonal synthetic handles, allowing for the systematic introduction of a wide variety of molecular fragments. This approach is crucial for exploring the structure-activity relationships (SAR) of a new series of compounds. For instance, the related compound 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of Mifepristone, demonstrating the importance of such scaffolds in producing complex pharmaceuticals. nbinno.com The synthetic versatility of the target molecule allows medicinal chemists to rapidly build molecular diversity around the aniline core to optimize for desired properties.
Derivatives as Probes or Reagents in Chemical Processes
Beyond its role as a building block, derivatives of this compound can function as specialized reagents or probes in various chemical processes. The analog 4-bromo-N,N-dimethylaniline, for example, is used as an internal standard in the analytical determination of iodine in diverse samples such as pharmaceuticals, iodized salt, and vegetables. sigmaaldrich.comchemicalbook.cominnospk.com This highlights how a structurally related molecule can serve as a critical reagent in an analytical methodology. The unique electronic and steric properties of this compound could allow its derivatives to be developed as fluorescent probes or other sensor molecules, where the halogens could be used to modulate photophysical properties or to attach the scaffold to other systems.
Compound Data
Interactive Data Table for 4-Bromo-N,N-dimethylaniline (Analog)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrN | sigmaaldrich.comnih.govthermofisher.com |
| Molecular Weight | 200.08 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 586-77-6 | sigmaaldrich.comnih.gov |
| Appearance | White to light gray/pale brown powder or crystals | innospk.comthermofisher.com |
| Melting Point | 52-54 °C | sigmaaldrich.cominnospk.com |
| Boiling Point | 264 °C | sigmaaldrich.cominnospk.com |
| IUPAC Name | 4-bromo-N,N-dimethylaniline | nih.govthermofisher.com |
Applications in Analytical Chemistry (e.g., as derivatization agents or internal standards)
A thorough review of available scientific literature and chemical databases did not yield specific information on the application of this compound as a derivatization agent or an internal standard in analytical chemistry.
While related compounds are utilized for such purposes, there are no documented instances of this compound being employed in these specific roles. For example, the related compound 4-bromo-N,N-dimethylaniline is used as an internal standard for the determination of iodine in various samples, including pharmaceuticals and iodized table salt. chemicalbook.comnih.gov Furthermore, a method exists for the determination of iodide that involves its derivatization to 4-iodo-N,N-dimethylaniline, which is then analyzed by gas chromatography-mass spectrometry. rsc.org However, these applications are specific to different molecules and cannot be directly attributed to this compound based on the available data.
Development of Fluorescent or Chromogenic Systems
Based on a comprehensive search of current research and chemical literature, there is no available information detailing the use of this compound in the development of fluorescent or chromogenic systems. The synthesis and spectroscopic properties of many substituted N,N-dimethylaniline derivatives are of interest in materials science, often for creating dyes and photoactive materials. acs.org However, specific studies focusing on the fluorescent or chromogenic potential of the 4-bromo-3-iodo-substituted variant are not present in the surveyed sources.
Future Perspectives and Emerging Trends in Halogenated Aniline Chemistry
Development of Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of halogenated anilines often involves hazardous reagents like elemental bromine and harsh reaction conditions. prepchem.comresearchgate.net The future of synthesizing complex molecules such as 4-bromo-3-iodo-N,N-dimethylaniline lies in the adoption of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less toxic substances. researchgate.net
Emerging sustainable methods include:
Electrochemical Halogenation: This technique offers precise control over the reaction by tuning the electrode potential. acs.orgacs.org For a precursor like N,N-dimethylaniline, a low potential could generate halogen radicals (X•) for selective monohalogenation, while a higher potential could generate halogen cations (X+) for dihalogenation. acs.orgacs.org This method avoids bulk chemical oxidants and allows for controlled, sequential introduction of different halogens, representing a promising route to this compound.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of anilines from aryl halides. tn-sanso.co.jp This high-efficiency method removes the need for organic solvents and metal catalysts, presenting a greener alternative for producing key pharmaceutical building blocks. tn-sanso.co.jp
Novel Catalyst Systems: The use of copper(II) halides in ionic liquids enables the direct and highly regioselective para-bromination and chlorination of unprotected anilines under mild conditions. nih.gov Extending this methodology could provide a pathway for the selective introduction of bromine into an iodinated N,N-dimethylaniline precursor.
Safer Halogenating Agents: Green brominating reagents, such as a 2:1 bromide:bromate mixture that generates hypobromous acid in situ, offer a safer alternative to liquid bromine. researchgate.net Similarly, N-haloimides can be prepared from their N-chloro precursors and inorganic salts, avoiding corrosive molecular halogens entirely.
Table 1: Comparison of Green Synthesis Approaches for Halogenated Anilines
| Method | Key Advantages | Applicability to this compound | References |
|---|---|---|---|
| Electrochemical Halogenation | High selectivity via potential control; avoids chemical oxidants. | Potential for sequential, regioselective introduction of iodine and bromine. | acs.orgacs.org |
| Microwave-Assisted Synthesis | Rapid reaction times; reduced energy consumption; often solvent-free. | Efficient synthesis of the aniline (B41778) core or subsequent modifications. | tn-sanso.co.jp |
| Copper Halides in Ionic Liquids | High yield and regioselectivity for unprotected anilines; mild conditions. | Could facilitate selective bromination of an iodo-N,N-dimethylaniline intermediate. | nih.gov |
| In Situ Generated Reagents | Avoids handling of hazardous materials like Br2; high atom efficiency. | Safer synthesis using greener brominating and iodinating agents. | researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The this compound structure is ripe for exploring novel reactivity, primarily centered on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more reactive than the C-Br bond in metal-catalyzed cross-coupling reactions, allowing for site-selective functionalization. This opens pathways to complex, non-symmetrical molecules that are otherwise difficult to access.
Future research will likely focus on:
Sequential Cross-Coupling: A key trend is the development of one-pot, sequential catalytic reactions. For this compound, this could involve an initial, milder reaction at the iodine position (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig coupling), followed by a second coupling reaction at the bromine position under more forcing conditions. This strategy would enable the programmed construction of highly functionalized aniline derivatives.
N-Oxide Chemistry: The temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides activates the aromatic ring for halogenation. nih.govnih.gov This method provides complementary reactivity to direct electrophilic substitution, allowing for selective ortho-chlorination or para-bromination, which could be exploited in multi-step syntheses. nih.govnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds and other transformations under exceptionally mild conditions. acs.org This approach could be used to develop dynamic kinetic asymmetric transformations of aniline derivatives, potentially leading to novel, axially chiral products that are valuable in medicinal chemistry. acs.org
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is becoming an indispensable tool for predicting the behavior of complex molecules and designing efficient synthetic routes. For a molecule like this compound, computational modeling can provide critical insights that guide experimental work.
Key applications include:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule. acs.org By mapping the electrostatic potential (ESP), one can predict sites susceptible to electrophilic or nucleophilic attack. acs.org Calculations of activation free energies for different reaction pathways, such as the bromination of aniline via Br• versus Br+ intermediates, can explain and predict reaction outcomes and selectivity. acs.orgacs.org For this compound, DFT can quantify the relative activation barriers for reactions at the C-Br versus the C-I bond, enabling the rational design of selective transformations.
Mechanism Elucidation: Computational studies can unravel complex reaction mechanisms. For instance, modeling has been used to understand the multi-step reactions between polyhalogenated compounds and anilines, identifying key intermediates and transition states.
Crystal Engineering: Predicting how molecules will pack in a solid state is a major goal of crystal engineering. ucl.ac.uk Computational methods can predict the formation of intermolecular interactions like hydrogen and halogen bonds. nih.gov For this compound, which has both hydrogen bond donating potential (via aryl C-H) and halogen bond donating sites (at Br and I), modeling can predict its self-assembly and its likelihood of forming cocrystals with specific architectures. acs.orgamanote.com
Table 2: Predicted Impact of Substituents on the Properties of this compound
| Substituent | Position | Predicted Electronic/Steric Effect | Implication for Reactivity and Properties |
|---|---|---|---|
| -N(CH3)2 | 1 | Strong electron-donating group (by resonance), activating the ring. | Increases susceptibility to electrophilic attack; directs new substituents to ortho/para positions; acts as a hydrogen bond acceptor. |
| -I | 3 | Weakly electron-withdrawing (inductive); large atomic radius. | The most likely site for initial oxidative addition in cross-coupling reactions; potent halogen bond donor. |
| -Br | 4 | Weakly electron-withdrawing (inductive); moderate atomic radius. | Secondary site for cross-coupling reactions; effective halogen bond donor. |
Expansion into Novel Material Science Applications
The unique electronic and structural features of this compound make it an attractive scaffold for the development of advanced functional materials. The combination of an electron-rich amino group with two different, heavy halogens on a conjugated ring system is a recipe for interesting photophysical and supramolecular properties.
Emerging applications include:
Crystal Engineering: Halogen bonds are increasingly recognized as powerful and reliable interactions for constructing supramolecular assemblies. nih.gov The presence of both iodine and bromine allows for hierarchical and orthogonal interactions. Iodine typically forms stronger halogen bonds than bromine, suggesting that this compound could be used as a bifunctional building block to create complex, two-dimensional, or three-dimensional crystalline networks with tailored electronic or optical properties. acs.orgresearchgate.net
Organic Electronics: Halogenated aromatic compounds are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The heavy atoms can promote intersystem crossing, which is useful in designing phosphorescent emitters. The specific substitution pattern on the aniline core can be used to tune the HOMO/LUMO energy levels, influencing charge transport and emission color.
Pharmaceutical and Agrochemical Intermediates: Halogen atoms are prevalent in many FDA-approved drugs and agrochemicals, where they are used to modulate properties like metabolic stability, binding affinity, and lipophilicity. mdpi.com The ability to selectively functionalize the C-I and C-Br bonds makes this compound a valuable platform for generating libraries of complex molecules for biological screening. nbinno.com
Integration with Flow Chemistry and Automation for Scalable Production
The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov For a multi-step synthesis of a complex molecule like this compound, flow chemistry presents numerous advantages.
Key benefits of this integration are:
Enhanced Safety and Control: Halogenation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, preventing thermal runaways and improving control over side reactions. wiley-vch.de This is critical when handling potentially hazardous reagents.
Increased Efficiency and Yield: The precise control over reaction time, temperature, and mixing in a flow system often leads to higher yields and purities compared to batch reactions. beilstein-journals.orgresearchgate.net This can simplify purification and reduce waste.
Scalability and Automation: Scaling up production in a flow system involves running the process for a longer duration rather than using larger, more dangerous reactors. wiley-vch.de Flow systems can be fully automated, allowing for rapid process optimization, on-demand manufacturing of intermediates, and the creation of compound libraries by systematically varying reagents and conditions. nih.gov The synthesis of deuterated aromatic compounds for OLED materials is one area where flow synthesis has been developed to increase production throughput. tn-sanso.co.jp
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-bromo-3-iodo-N,N-dimethylaniline via halogenation of N,N-dimethylaniline derivatives?
- Methodological Answer: The synthesis typically involves sequential bromination and iodination. For bromination, use liquid bromine in the presence of pyridine to enhance regioselectivity at the para position, with controlled reaction temperatures (0–5°C) to minimize side reactions . Subsequent iodination can employ iodine monochloride (ICl) in acetic acid under reflux. Monitor reaction progress via TLC and purify by column chromatography using hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Key techniques include:
- IR Spectroscopy: Identify functional groups via peaks at ~2985 cm⁻¹ (C-H stretching, dimethyl groups) and ~1507 cm⁻¹ (C-Br/C-I vibrations) .
- HRMS (ESI): Confirm molecular weight with [M+H]+ ion matching calculated values (e.g., C₈H₁₀BrIN₂ requires m/z ≈ 340.89) .
- ¹H NMR: Analyze aromatic proton splitting patterns to verify substitution positions (e.g., deshielded protons near halogens).
Q. What physical properties influence the purification of this compound?
Q. How is this compound used as a synthetic intermediate?
- Methodological Answer: It serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents. For example, demonstrates its use in forming biaryl ethers via nickel-catalyzed coupling .
Advanced Research Questions
Q. How can conflicting regioselectivity data in halogenation reactions of N,N-dimethylaniline derivatives be resolved?
- Methodological Answer: Perform mechanistic studies using deuterated substrates or kinetic isotope effects to probe electronic vs. steric control. Computational modeling (e.g., DFT) can predict substituent directing effects, while X-ray crystallography (as in ) validates structural outcomes .
Q. What strategies mitigate competing side reactions during sequential bromination/iodination?
- Methodological Answer: Use protective groups (e.g., acetyl for amines) during iodination to prevent over-halogenation. Alternatively, employ orthogonal catalysts (e.g., palladium for iodine insertion after bromination) to enhance selectivity. Monitor intermediates via in-situ IR .
Q. How do steric effects from N,N-dimethyl groups impact cross-coupling efficiency?
- Methodological Answer: Steric hindrance from dimethylamino groups can slow transmetallation in coupling reactions. Optimize catalyst systems (e.g., bulky ligands like SPhos) and reaction temperatures. shows successful coupling using nickel catalysts at 80°C .
Q. How can computational chemistry predict halogen substitution patterns in similar derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Compare results with experimental Hammett parameters (σ⁺ values) for bromine/iodine to validate predictions .
Q. What analytical methods resolve contradictions in catalytic activity of metal complexes derived from this compound?
- Methodological Answer: Use X-ray absorption spectroscopy (XAS) to study metal-ligand coordination geometry. Pair with kinetic studies (e.g., Eyring plots) to correlate structure-activity relationships. ’s crystallographic data provides a baseline for such comparisons .
Q. How does solvent polarity affect the stability of this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
